molecular formula C16H17N B1281837 2-Tert-butyl-9H-carbazole CAS No. 69386-36-3

2-Tert-butyl-9H-carbazole

Cat. No. B1281837
CAS RN: 69386-36-3
M. Wt: 223.31 g/mol
InChI Key: FUFORZIUGGNDKM-UHFFFAOYSA-N
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Description

2-Tert-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. The tert-butyl group attached to the carbazole moiety influences the physical, chemical, and electronic properties of the molecule. This modification can enhance the stability and alter the reactivity of the carbazole core, making it a subject of interest in various chemical studies and applications, including organic electronics, fluorescent materials, and host materials for electrophosphorescence.

Synthesis Analysis

The synthesis of tert-butyl substituted carbazoles has been explored through various methods. For instance, the reaction of carbazole with tert-butyl chloride in the presence of aluminium chloride has been reported to yield 1,3,6,8-tetra-tert-butylcarbazole . Additionally, a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles via C–H bond activation has been demonstrated, where silver nitrate and tert-butyl alcohol were used as the oxidant and solvent, respectively . These methods highlight the versatility of synthetic approaches for modifying the carbazole core with tert-butyl groups.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted carbazoles has been characterized using various techniques, including X-ray crystallography. The key intermediate of a palladacycle reaction involving a 9-(pyridin-2-yl)-9H-carbazole was confirmed by X-ray crystallography . The crystal structures of synthesized compounds have been compared, and the gap formed by the tert-butyl groups has been calculated . These studies provide detailed insights into the molecular geometry and structural features of tert-butyl substituted carbazoles.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted carbazoles has been characterized by several reactions. The stability of 9-carbazolyl radicals and carbazol radical cations is increased by the presence of tert-butyl groups . The reactivity of the NH group in tert-butyl substituted carbazoles has been explored through various chemical reactions, including nitration, amination, and iodination . These reactions demonstrate the influence of tert-butyl substitution on the chemical behavior of the carbazole nucleus.

Physical and Chemical Properties Analysis

Tert-butyl substitution on the carbazole core significantly affects the physical and chemical properties of the compound. For example, the presence of tert-butyl groups has been found to play an important role in the gel formation of benzothiazole modified carbazole derivatives, which can be used as fluorescent sensory materials for the detection of volatile acid vapors . The thermal and crystallographic properties of tert-butyl substituted compounds have been studied, revealing high glass transition temperatures and electrochemical stability . Additionally, the electronic, photophysical, and electrochemical properties of bipolar materials for thermally activated delayed fluorescence based on tert-butyl substituted carbazoles have been investigated .

Scientific Research Applications

Synthetic and Crystallographic Studies

The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, related to 2-tert-butyl-9H-carbazole, demonstrates significant outcomes in synthetic and crystallographic studies. This compound, characterized through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, shows a non-planar conformation and stabilizes crystal packing through hydrogen bonding and π–π stacking interaction (Kant, Singh, & Agarwal, 2015).

Fluorescence and Electronic Properties

Derivatives of 9-phenyl-9H-carbazole, including those with tert-butyl substituents, are synthesized as effective emitters exhibiting thermally activated delayed fluorescence and aggregation-induced emission enhancement. The introduction of tert-butyl groups significantly impacts photoluminescence quantum yields and solid-state ionization potentials (Grybauskaitė-Kaminskienė et al., 2018).

Phosphorescent Emission in Solid State

Cationic iridium(III) complexes with dendritic carbazole ligands, including 3,6-di-tert-butyl-9H-carbazol-9-yl variants, demonstrate aggregation-induced phosphorescent emission (AIPE) in solid states. These complexes have potential applications in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).

High-Triplet-Energy Host Materials for Electrophosphorescence

Carbazole-based materials, including 3,6-bis(triphenylsilyl)-9H-carbazole with tert-butyl substituents, are explored as host materials for blue electrophosphorescence. These materials are characterized by high triplet energies, glass transition temperatures, and electrochemical stability, making them suitable for organic blue electrophosphorescence applications (Tsai et al., 2009).

Bipolar Materials for Delayed Fluorescence

A series of bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles is synthesized for thermally activated delayed fluorescence. These materials exhibit varied electronic, photophysical, and electrochemical properties, making them relevant for applications in fluorescence-based devices (Huang et al., 2014).

Redox-Active Electrode Materials for Energy Storage

Novel poly(3,6-dithienylcarbazole) derivatives with tert-butyl-9H-carbazol-9-yl units are utilized as redox-active materials for high-performance electrochemical energy storage. These materials show significant potential as electrode materials in flexible and portable energy storage devices (Yigit & Güllü, 2017).

Palladium-Catalysed Amination of Hindered Aryl Halides

Palladium-catalysed Buchwald-Hartwig amination of hindered aryl halides with 9H-carbazole, including those with tert-butyl groups, is a vital synthetic method in organic chemistry. This process facilitates the synthesis of complex organic compounds, demonstrating the versatility of carbazole derivatives in organic synthesis (Ohtsuka et al., 2019).

Safety And Hazards

The safety data sheet for 2-Tert-butyl-9H-carbazole indicates that it is for R&D use only and not for medicinal, household, or other use . Vapors may form explosive mixtures with air, and containers may explode when heated .

Future Directions

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .

properties

IUPAC Name

2-tert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFORZIUGGNDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499227
Record name 2-tert-Butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-9H-carbazole

CAS RN

69386-36-3
Record name 2-tert-Butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DY Kim, YS Kim, SH Kim, S Jeong, SE Lee, YK Kim… - Synthetic Metals, 2016 - Elsevier
… -9,10-diphenylanthracene and the corresponding 2-tert-butyl-9H-carbazole or 4-tert-butyl-N-… 9,10-diphenylanthracene with two equivalent of 2-tert-butyl-9H-carbazole. Compound 2 was …
Number of citations: 3 www.sciencedirect.com
W Xia, QJ An, SH Xiang, S Li, YB Wang… - Angewandte …, 2020 - Wiley Online Library
… in the axial chirality domain 10 and our understanding of organocatalytic construction of atropisomeric frameworks, 11 the azonaphthalene derivative 1 a and 2-tert-butyl-9H-carbazole (…
Number of citations: 114 onlinelibrary.wiley.com
S Mallick, S Maddala, K Kollimalayan… - The Journal of …, 2018 - ACS Publications
… Into an oven-dried, two-neck, round-bottom flask equipped with a magnetic stir bar was added 2-tert-butyl-9H-carbazole (50 mg, 0.22 mmol), which was then dissolved in toluene (1 mL). …
Number of citations: 43 pubs.acs.org
ND Xing, ST Ding, R Saito, K Nishizawa… - Asian journal of …, 2011 - ncbi.nlm.nih.gov
Docetaxel-based combination chemotherapy remains the predominant treatment for castration-resistant prostate cancer. However, taxane-related drug resistance and neurotoxicity …
Number of citations: 31 www.ncbi.nlm.nih.gov
BP Neupane, GK Friestad - Current organic chemistry, 2022 - ingentaconnect.com
… In these reactions, the azonaphthalene derivative 62 undergoes a nucleophilic addition of 2-tert-butyl-9H-carbazole 63 facilitated through a combination of activating effects by the azo …
Number of citations: 2 www.ingentaconnect.com
邢乃栋 - 2012 - 山东大学
Number of citations: 0

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